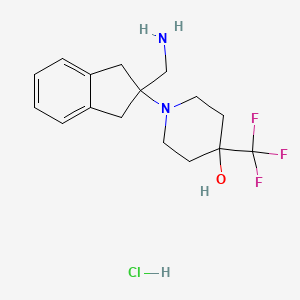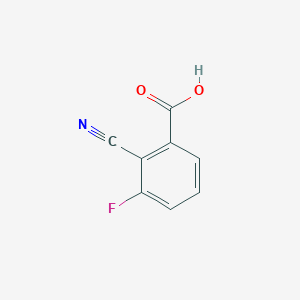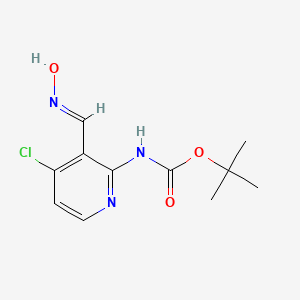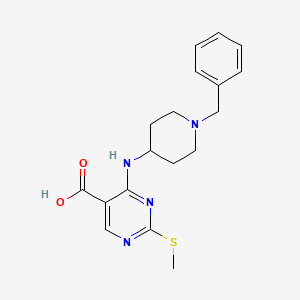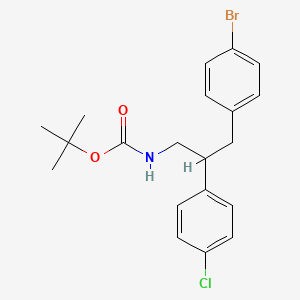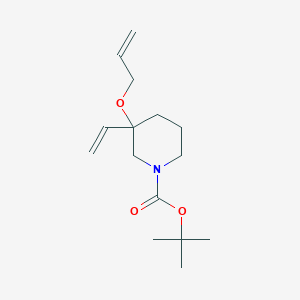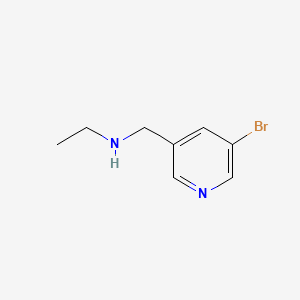
N-((5-bromopyridin-3-yl)methyl)ethanamine
説明
N-((5-bromopyridin-3-yl)methyl)ethanamine is a chemical compound . It has a molecular formula of C8H11BrN2 . The compound is also known as N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride with a CAS number of 1337882-65-1 .
Molecular Structure Analysis
The InChI code for N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride is 1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride has a molecular weight of 288.01 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Photophysical and Anticancer Properties
N-((5-bromopyridin-3-yl)methyl)ethanamine, through its derivatives, has been explored for its photophysical properties and potential applications in cancer treatment. For instance, the compound N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4Py), a polypyridyl compound, coordinates with Pt(II) ions to form a dinuclear Pt(II) complex. This complex has been studied for its photophysical properties and anticancer activities, demonstrating the compound's potential in photophysical applications and as an anticancer agent (Lo et al., 2015).
Catalyst in Chemical Synthesis
Derivatives of N-((5-bromopyridin-3-yl)methyl)ethanamine, specifically (imino)pyridine ligands with pendant arms, have been synthesized and utilized in the formation of palladium complexes. These complexes have shown high catalytic activities, particularly in the selective dimerization of ethylene, highlighting the role of these derivatives as catalysts in chemical synthesis (Nyamato et al., 2015).
DNA Binding and Anticancer Studies
Further, studies have shown that certain derivatives of N-((5-bromopyridin-3-yl)methyl)ethanamine, such as N3S2 pentadentate Schiff base ligands and their Cu(ii) complexes, exhibit notable DNA binding properties. Preliminary studies on these complexes have revealed promising interactions with DNA, suggesting potential applications in anticancer drug development. The findings highlight the compound's relevance in biological applications, particularly in the context of cancer therapy (Warad et al., 2020).
Safety and Hazards
特性
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOUYWASCNWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655635 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152850-79-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1523018.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)
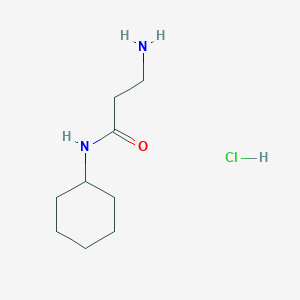

![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)
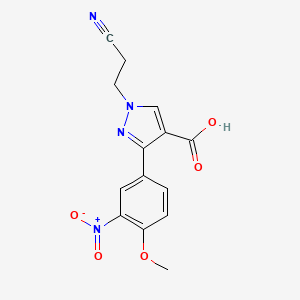
![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)
